molecular formula C18H14N2O2 B11841543 Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 106910-71-8

Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-

Cat. No.: B11841543
CAS No.: 106910-71-8
M. Wt: 290.3 g/mol
InChI Key: ACZOPDXPANCKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

CAS No.

106910-71-8

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22)

InChI Key

ACZOPDXPANCKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.